molecular formula C5H10ClN B14886274 Bicyclo[2.1.0]pentan-1-amine hydrochloride

Bicyclo[2.1.0]pentan-1-amine hydrochloride

Cat. No.: B14886274
M. Wt: 119.59 g/mol
InChI Key: CDLYUUSWXGURNQ-UHFFFAOYSA-N
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Description

Bicyclo[210]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C5H10ClN It is a bicyclic amine derivative, characterized by its unique bicyclo[210]pentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.1.0]pentan-1-amine hydrochloride typically involves the formation of the bicyclo[2.1.0]pentane core followed by the introduction of the amine group. One common method involves the cyclization of suitable precursors under specific conditions to form the bicyclic structure. The amine group is then introduced through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.1.0]pentan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

Bicyclo[2.1.0]pentan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bicyclo[2.1.0]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The bicyclic structure provides rigidity and spatial orientation, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentan-1-amine hydrochloride: Another bicyclic amine with a different ring structure.

    Bicyclo[2.2.1]heptan-1-amine hydrochloride: A compound with a larger bicyclic ring system.

    Cyclopentylamine hydrochloride: A monocyclic amine with similar functional groups.

Uniqueness

Bicyclo[2.1.0]pentan-1-amine hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific structural features are required.

Properties

Molecular Formula

C5H10ClN

Molecular Weight

119.59 g/mol

IUPAC Name

bicyclo[2.1.0]pentan-1-amine;hydrochloride

InChI

InChI=1S/C5H9N.ClH/c6-5-2-1-4(5)3-5;/h4H,1-3,6H2;1H

InChI Key

CDLYUUSWXGURNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1C2)N.Cl

Origin of Product

United States

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